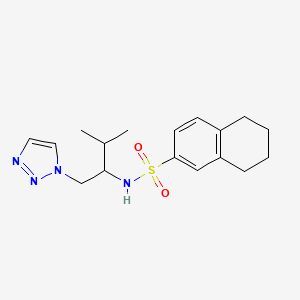![molecular formula C22H28N6O2 B2427309 3-Methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione CAS No. 878430-40-1](/img/structure/B2427309.png)
3-Methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione, also known as MPP, is a potent and selective adenosine A3 receptor antagonist. It is a highly specific and potent compound that has been extensively studied for its potential therapeutic applications.
科学的研究の応用
Pharmacological Significance of Piperazine Derivatives
Piperazine and its derivatives, such as 3-Methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione, play a crucial role in medicinal chemistry. Piperazine itself is recognized as a significant scaffold in the design of a diverse range of therapeutic agents. The molecular variations in piperazine derivatives lead to a wide array of pharmacological activities, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. This highlights the flexibility and potential of piperazine-based molecules in drug discovery and their impact on various pharmacokinetic and pharmacodynamic factors (Rathi, Syed, Shin, & Patel, 2016).
Therapeutic Potential in Neurological Disorders
The structure of piperazine derivatives is closely related to their therapeutic potential in treating neurological disorders. Compounds such as arylcycloalkylamines, which include phenyl piperidines and piperazines with arylalkyl substituents, are pivotal pharmacophoric groups in several antipsychotic agents. Studies suggest that these substituents can enhance the potency and selectivity of the binding affinity at D(2)-like receptors, crucial for treating disorders like schizophrenia and bipolar depression (Sikazwe et al., 2009).
Role in DNA Interaction and Cellular Processes
Hoechst 33258, a derivative of piperazine, is known for its strong binding to the minor groove of double-stranded B-DNA, particularly AT-rich sequences. This binding capability, coupled with the presence of the piperazine moiety, makes such compounds vital for understanding the molecular basis of DNA sequence recognition and binding. This is not only crucial for biological research but also for rational drug design, as these compounds can be used in plant cell biology for chromosome and nuclear staining, analysis of nuclear DNA content values, and more (Issar & Kakkar, 2013).
Impact on Drug Metabolism and Pharmacology
Understanding the metabolism of compounds like 3-Methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione is essential, as arylpiperazine derivatives are known for their clinical application in treating conditions such as depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, leading to 1-aryl-piperazines. These metabolites are significant for their variety of serotonin receptor-related effects in humans and animals, although some are still largely unexplored (Caccia, 2007).
特性
IUPAC Name |
3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O2/c1-3-11-28-18-19(25(2)22(30)24-20(18)29)23-21(28)27-15-13-26(14-16-27)12-7-10-17-8-5-4-6-9-17/h3-6,8-9H,1,7,10-16H2,2H3,(H,24,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEKQIRJLZTQAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CCCC4=CC=CC=C4)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-allyl-3-methyl-8-(4-(3-phenylpropyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(4-Cyclohexylphenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2427226.png)


![ethyl [6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetate](/img/structure/B2427234.png)
![5-Methyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2427236.png)
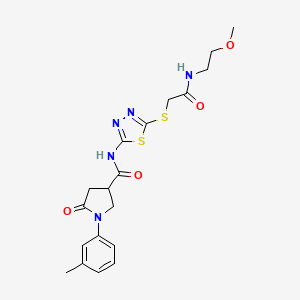
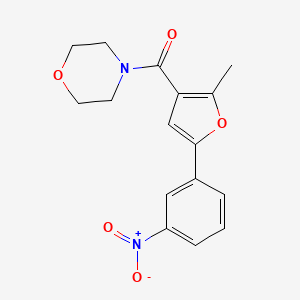
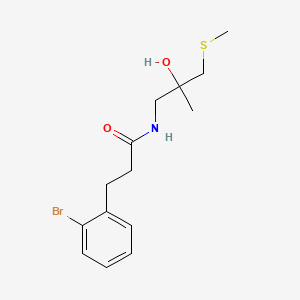
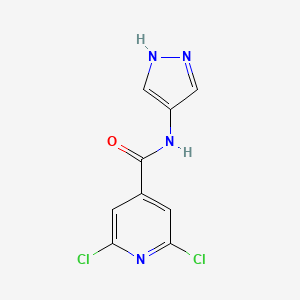
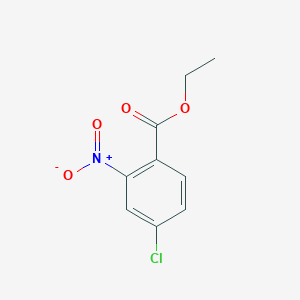
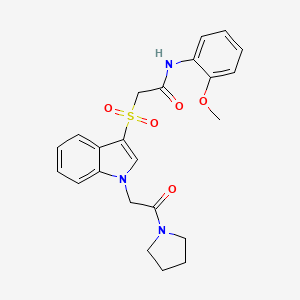
![N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2-nitrobenzenesulfonamide](/img/structure/B2427246.png)

